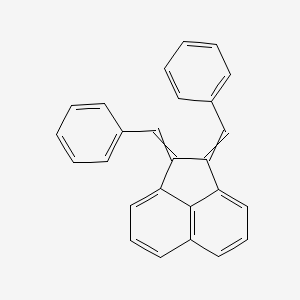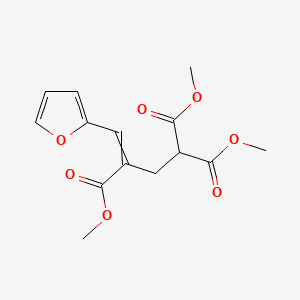
2-(2-Methoxyethyl)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethyl)cyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes. Cyclopentadienes are known for their unique chemical properties and their role as ligands in organometallic chemistry. This compound is characterized by the presence of a methoxyethyl group attached to the cyclopentadiene ring, which influences its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)cyclopenta-1,3-diene can be achieved through various methods. One common approach involves the alkylation of cyclopentadiene with 2-methoxyethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the 2-methoxyethyl halide .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclopentane derivatives
Substitution: Halogenated or aminated cyclopentadienes
Aplicaciones Científicas De Investigación
2-(2-Methoxyethyl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of organometallic complexes, which are catalysts in various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with transition metals, which can then participate in catalytic cycles. These complexes can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyethyl)cyclopenta-1,3-diene
- 2-Methyl-1,3-cyclopentadiene
- 1,3-Cyclopentanedione, 2-methyl-
Uniqueness
2-(2-Methoxyethyl)cyclopenta-1,3-diene is unique due to the presence of the methoxyethyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in organometallic chemistry, offering different reactivity and selectivity compared to other cyclopentadiene derivatives .
Propiedades
Número CAS |
144344-50-3 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-(2-methoxyethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12O/c1-9-7-6-8-4-2-3-5-8/h2,4-5H,3,6-7H2,1H3 |
Clave InChI |
YEONIUGDWWNCKR-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)

![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)

![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)

![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)

![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)


![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
